3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester
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Overview
Description
3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester is a chemical compound with the molecular formula C9H12O4 It is a derivative of cyclohexene and is characterized by the presence of a carboxylic acid group, a methoxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester typically involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives of cyclohexene, such as hydroxylated, carboxylated, and substituted cyclohexenes .
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclohexene-1-carboxylate
- Methyl 4-cyclohexenecarboxylate
- 1-Carbomethoxy-3-cyclohexene
- Methyl cyclohex-3-enecarboxylate
Uniqueness
3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester is unique due to the presence of both a methoxy and a keto group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFUHSVYLQHGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448371 |
Source
|
Record name | 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60891-25-0 |
Source
|
Record name | 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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